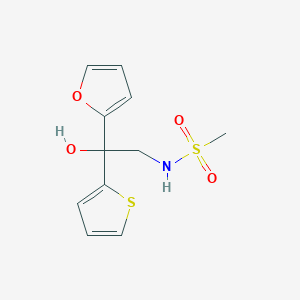
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2490406-69-2 . It has a molecular weight of 193.62 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is 1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 193.62 . It is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Scalable Synthesis and Safety Evaluation
A study by Kohler et al. (2018) described the scalable synthesis of a related compound, 3-(Bromoethynyl)azetidine, highlighting the importance of safety evaluations in the development of energetic chemical building blocks. This research underscores the necessity of thorough safety studies for compounds with potentially explosive properties, which is relevant for handling and applying 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in a research setting (Kohler et al., 2018).
Trifluoromethylthiolation in Drug Design
Shao et al. (2015) discussed the importance of the trifluoromethylthio group (CF3S-) in drug discovery due to its high lipophilicity and electron-withdrawing properties, which can enhance cell membrane permeability and chemical/metabolic stability of drug molecules. This indicates the potential utility of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in introducing trifluoromethylthio groups into lead compounds for new drug development (Shao et al., 2015).
Synthetic Applications in Organic Chemistry
Research by Dubois et al. (2019) on the synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols demonstrates the potential of small-ring compounds like 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in drug discovery and organic synthesis. The study emphasizes the utility of such compounds in generating new chemical entities for pharmaceutical research (Dubois et al., 2019).
Modification of Pharmaceutically Relevant Targets
Matoušek et al. (2014) detailed a trifluoromethylation reaction of N,N-disubstituted hydroxylamines, showcasing the functional group tolerance and potential for modifying secondary nitrogen groups of pharmaceuticals. This highlights the role of trifluoromethyl groups in altering the properties of drug molecules, suggesting that 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride could be used for similar modifications in medicinal chemistry (Matoušek et al., 2014).
Radical Chemistry and Functional Group Installation
The work of Li and Studer (2012) on the transition-metal-free trifluoromethylaminoxylation of alkenes using hypervalent iodine reagents demonstrates the utility of CF3 groups in radical chemistry for installing functional groups in molecules. This suggests potential applications of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in developing novel synthetic methodologies for the introduction of functional groups into organic compounds (Li & Studer, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfanyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJHXUPBAPXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)


![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)




![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996231.png)



![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)